molecular formula C16H25N B237560 3-[(4-Tert-butylphenyl)methyl]piperidine CAS No. 136421-92-6

3-[(4-Tert-butylphenyl)methyl]piperidine

Cat. No.: B237560
CAS No.: 136421-92-6
M. Wt: 231.38 g/mol
InChI Key: HVCNKQVGHFUOAP-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenyl)methyl]piperidine is a member of the class of piperidines, characterized by the presence of a piperidine ring substituted with a tert-butylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butylphenyl)methyl]piperidine typically involves the reaction of piperidine with 4-tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butylphenyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Tert-butylphenyl)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antifungal agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butylphenyl)methyl]piperidine involves its interaction with specific molecular targets. It acts as an inhibitor of sterol biosynthesis by targeting the enzyme Delta(14)-sterol reductase. This inhibition disrupts the production of essential sterols, leading to antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Tert-butylphenyl)methyl]piperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit sterol biosynthesis makes it a valuable compound in antifungal research .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14/h6-9,14,17H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCNKQVGHFUOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640546
Record name 3-[(4-tert-Butylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136421-92-6
Record name 3-[(4-tert-Butylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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